![molecular formula C29H24N2O8 B2997339 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide CAS No. 866345-19-9](/img/structure/B2997339.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a useful research compound. Its molecular formula is C29H24N2O8 and its molecular weight is 528.517. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various acetamides and quinoline derivatives. The synthesis typically involves the use of reagents such as sodium carbonate and lithium hydride in a controlled environment to ensure high yields and purity of the final product .
Enzyme Inhibition
Research has demonstrated that derivatives of the benzodioxin structure exhibit significant enzyme inhibition properties. Specifically, compounds similar to this compound have been tested against key enzymes involved in metabolic disorders:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can be beneficial in treating Alzheimer's disease.
- α-Glucosidase : Inhibition can help manage Type 2 diabetes by slowing carbohydrate absorption .
Anticancer Activity
The compound has shown potential anticancer activity through its interaction with various cellular pathways. In vitro studies indicate that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
Case Studies
Several studies have reported on the biological effects of related compounds:
- Inhibition of AChE : A study found that certain derivatives exhibited IC50 values in the low micromolar range against AChE, indicating strong inhibitory potential suitable for Alzheimer's treatment .
- Anticancer Effects : Another investigation highlighted that compounds with similar structural motifs could inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .
Research Findings
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O8/c1-2-35-19-6-3-17(4-7-19)28(33)21-14-31(22-13-26-25(38-16-39-26)12-20(22)29(21)34)15-27(32)30-18-5-8-23-24(11-18)37-10-9-36-23/h3-8,11-14H,2,9-10,15-16H2,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKUTYNLVLNETE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC6=C(C=C5)OCCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.